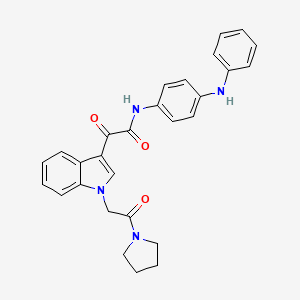![molecular formula C21H21N3O3S B2720933 N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide CAS No. 1007528-64-4](/img/structure/B2720933.png)
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide” is a complex organic compound. It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the use of new strategies on par with the reported methods . For instance, novel heterocycles are designed and synthesized by chemists through new strategies . In one approach, a series of novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using various spectroscopic methods, including IR, 1H-NMR, 13C-NMR spectra, and HRMS . These methods provide detailed information about the molecular structure and the types of bonds present in the molecule .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve multi-component reactions (MCRs), which play an essential role in combinatorial chemistry due to one-pot synthesis of various complex molecules . For instance, dihydropyrano [2,3-c]pyrazoles were synthesized in the presence of nano-eggshell/Ti (IV) via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are typically determined using various analytical techniques. For instance, the yield, melting point, and NMR data can provide valuable information about the compound’s physical and chemical properties .Applications De Recherche Scientifique
Computational and Pharmacological Evaluation of Heterocyclic Compounds
Research has focused on evaluating the computational and pharmacological potential of heterocyclic compounds, including oxadiazole and pyrazole derivatives, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For example, certain compounds have shown moderate inhibitory effects across various assays, demonstrating good affinity for cyclooxygenase-2 (COX-2) and 5-lypoxygenase (5-LOX), correlating to significant analgesic and anti-inflammatory effects (Faheem, 2018).
Synthesis and Antimicrobial Screening
Another avenue of research involves the synthesis and antimicrobial screening of thiazole and pyrazole derivatives. These compounds have been tested for in vitro antibacterial activity against various strains of bacteria and fungi, suggesting their therapeutic potential for treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Synthesis and Pharmacological Activities of Fused Heterocyclic Systems
The synthesis of novel pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines, starting from oxazine compounds, has been explored for their expected chemical and pharmacological activities. These synthesized products have been evaluated for antioxidant and anticancer activities, highlighting the diverse potential of heterocyclic compounds in pharmacological research (Mahmoud, El-Bordany, & Elsayed, 2017).
Molecular Structure and Intermolecular Interactions
Studies have also delved into the molecular structure and intermolecular interactions of related compounds, providing insights into the influence of these interactions on molecular geometry and potential implications for drug design and development (Karabulut et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide are currently unknown
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown These properties are crucial for understanding the compound’s bioavailability, or how much of the compound reaches its intended target in the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors can include pH, temperature, and the presence of other molecules. More research is needed to understand how these and other environmental factors influence the compound’s action.
Orientations Futures
The future directions for similar compounds often involve further structural modification to find more potent inhibitors based on the privileged pyrazole structure . Additionally, these compounds could be further investigated for their potential as effective targeted therapies for various health threats .
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-13-8-14(2)10-15(9-13)21(25)22-20-18-11-28(26)12-19(18)23-24(20)16-4-6-17(27-3)7-5-16/h4-10H,11-12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSOOFMUWAMZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (7Z)-7-(hydroxyimino)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2720851.png)


![4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2720855.png)

![N-[2-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2720861.png)
![(4aR,4bS,6aS,7S,9aS,9bS,11aS)-4a,6a-dimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylic acid](/img/structure/B2720863.png)
![9-(furan-2-ylmethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2720864.png)




